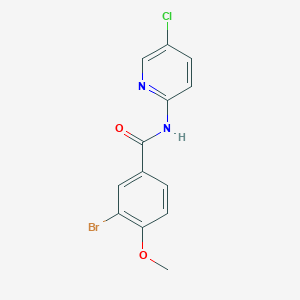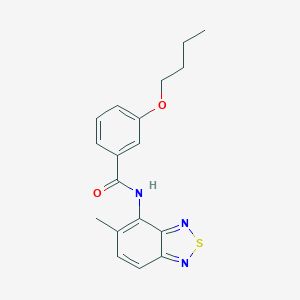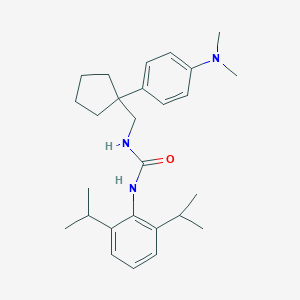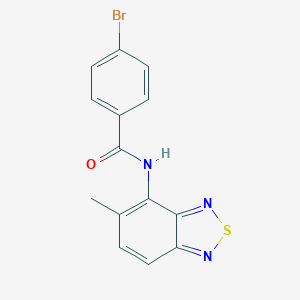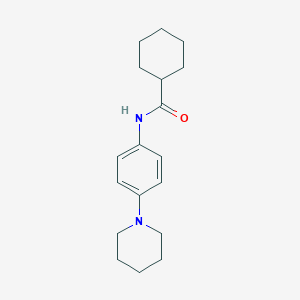
Pregnane-3,7,17,20-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnane-3,7,17,20-tetrol, also known as PREGS, is a steroid molecule with a unique structure that has been found to have various biochemical and physiological effects. This molecule has been of great interest to researchers due to its potential applications in medicine and biology. In
Scientific Research Applications
Pregnane-3,7,17,20-tetrol has been found to have various scientific research applications. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Pregnane-3,7,17,20-tetrol has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In addition, Pregnane-3,7,17,20-tetrol has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of Pregnane-3,7,17,20-tetrol is not fully understood, but it is believed to act on various receptors in the brain and body. Pregnane-3,7,17,20-tetrol has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and other psychiatric disorders. Pregnane-3,7,17,20-tetrol has also been found to interact with the NMDA receptor, which is involved in memory and learning.
Biochemical and Physiological Effects:
Pregnane-3,7,17,20-tetrol has various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors in the brain, which are important for the growth and survival of neurons. Pregnane-3,7,17,20-tetrol has also been found to increase the levels of various antioxidants, which can protect cells from oxidative stress. In addition, Pregnane-3,7,17,20-tetrol has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using Pregnane-3,7,17,20-tetrol in lab experiments is its neuroprotective properties. Pregnane-3,7,17,20-tetrol can protect neurons from damage caused by various insults such as oxidative stress and inflammation. Another advantage of using Pregnane-3,7,17,20-tetrol is its potential use in the treatment of various diseases such as Alzheimer's and Parkinson's. However, one limitation of using Pregnane-3,7,17,20-tetrol is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are various future directions for the study of Pregnane-3,7,17,20-tetrol. One direction is the exploration of its potential use in the treatment of various psychiatric disorders such as depression and anxiety. Another direction is the investigation of its potential use in the treatment of inflammatory diseases such as arthritis. In addition, further studies are needed to fully understand the mechanism of action of Pregnane-3,7,17,20-tetrol and its interactions with various receptors in the brain and body.
Synthesis Methods
The synthesis of Pregnane-3,7,17,20-tetrol involves the reduction of pregnenolone, a steroid hormone, using a specific enzyme called 3β-hydroxysteroid dehydrogenase. This reduction process leads to the formation of Pregnane-3,7,17,20-tetrol, which can then be isolated and purified using various techniques such as chromatography and crystallization. The purity of the final product is crucial for its use in scientific research applications.
properties
CAS RN |
137767-50-1 |
|---|---|
Product Name |
Pregnane-3,7,17,20-tetrol |
Molecular Formula |
C13H12O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(3S,5R,7R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C21H36O4/c1-12(22)21(25)9-6-16-18-15(5-8-20(16,21)3)19(2)7-4-14(23)10-13(19)11-17(18)24/h12-18,22-25H,4-11H2,1-3H3/t12-,13-,14+,15+,16+,17-,18-,19+,20+,21+/m1/s1 |
InChI Key |
QOZQGNJODHSBJX-ZFOKFBPFSA-N |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O)O |
SMILES |
CC(C1(CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)O |
synonyms |
5alpha-pregnane-3beta,7alpha,17,20beta-tetrol pregnane-3,7,17,20-tetrol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



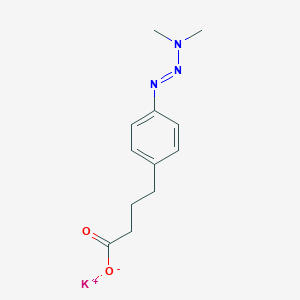
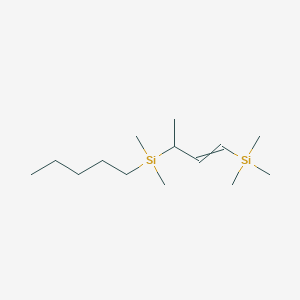
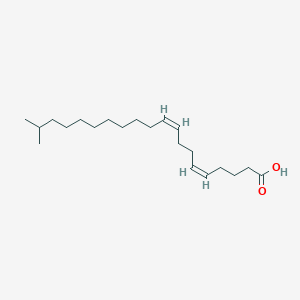
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
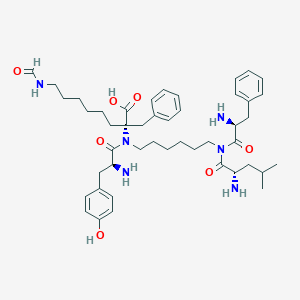
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)
![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
